molecular formula C6H8ClN3O B6172226 1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-4-one hydrochloride CAS No. 2445790-81-6

1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-4-one hydrochloride

Cat. No.: B6172226
CAS No.: 2445790-81-6
M. Wt: 173.60 g/mol
InChI Key: IFFJSYGWGSTUAD-UHFFFAOYSA-N
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Description

1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-4-one hydrochloride is a heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which combines a pyrazole ring fused with a pyridine ring, making it a valuable scaffold for various chemical and biological applications .

Preparation Methods

The synthesis of 1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-4-one hydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of pyrazole derivatives with pyridine derivatives in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and the use of solvents such as ethanol or dimethyl sulfoxide . Industrial production methods may involve continuous flow synthesis to enhance yield and efficiency .

Chemical Reactions Analysis

1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-4-one hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, elevated temperatures, and the presence of catalysts. Major products formed from these reactions vary depending on the specific reagents and conditions employed .

Scientific Research Applications

1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-4-one hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-4-one hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to downstream effects on cellular pathways, ultimately resulting in the desired therapeutic outcomes .

Comparison with Similar Compounds

1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-4-one hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical reactivity and biological activity .

Properties

CAS No.

2445790-81-6

Molecular Formula

C6H8ClN3O

Molecular Weight

173.60 g/mol

IUPAC Name

1,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-4-one;hydrochloride

InChI

InChI=1S/C6H7N3O.ClH/c10-6-4-3-8-9-5(4)1-2-7-6;/h3H,1-2H2,(H,7,10)(H,8,9);1H

InChI Key

IFFJSYGWGSTUAD-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C2=C1NN=C2.Cl

Purity

95

Origin of Product

United States

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